3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine

Molecular Properties Drug-likeness Assay Compatibility

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-68-9) is a fully aromatic heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine family, characterized by a quinoxalin-2-yl substituent at the 3-position. With the molecular formula C14H8N6 and a molecular weight of approximately 260.25 g/mol, this compound features a planar, nitrogen-rich scaffold that has been explored in antifungal screening programs.

Molecular Formula C14H8N6
Molecular Weight 260.25 g/mol
CAS No. 121845-68-9
Cat. No. B15176821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine
CAS121845-68-9
Molecular FormulaC14H8N6
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C3=NC4=C(C=CN=C4)N=N3
InChIInChI=1S/C14H8N6/c1-2-4-10-9(3-1)16-8-13(17-10)14-18-12-7-15-6-5-11(12)19-20-14/h1-8H
InChIKeyTYZZOUDXSBGMDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-68-9): Compound Class and Procurement-Relevant Profile


3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-68-9) is a fully aromatic heterocyclic compound belonging to the pyrido[3,4-e][1,2,4]triazine family, characterized by a quinoxalin-2-yl substituent at the 3-position . With the molecular formula C14H8N6 and a molecular weight of approximately 260.25 g/mol, this compound features a planar, nitrogen-rich scaffold that has been explored in antifungal screening programs [1]. Its structural architecture—fusing pyridine, 1,2,4-triazine, and quinoxaline moieties—places it within a class of heterocycles historically investigated for antimicrobial applications by Lederle Laboratories (American Cyanamid) in the late 1980s [1].

Why Generic Substitution Fails for 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine: Structural and Physicochemical Differentiation


Within the pyrido[3,4-e][1,2,4]triazine class, the nature of the 3-position substituent profoundly influences both physicochemical properties and biological activity [1]. The quinoxalin-2-yl group imparts a markedly higher molecular weight, larger polar surface area, and distinct electronic topography compared to simpler phenyl, pyridyl, or methyl congeners . These differences directly affect solubility, LogP, and hydrogen-bonding capacity, which in turn govern assay compatibility, formulation behavior, and target engagement. Consequently, substituting this compound with a 3-phenyl or 3-pyridyl analog would yield a materially different chemical entity with divergent performance in antifungal, receptor-binding, or materials applications [1].

Quantitative Differentiation Evidence: 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine vs. In-Class Comparators


Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation Against 3-Methyl and 3-Pyridyl Congeners

3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine (CAS 121845-68-9) exhibits a substantially larger molecular framework compared to simpler 3-substituted analogs in the same pyrido[3,4-e][1,2,4]triazine series. Its molecular weight of 260.25 g/mol and topological polar surface area (TPSA) of 77.34 Ų are elevated relative to the 3-methyl analog (CAS 14612-29-4; MW ≈ 172.19 g/mol; TPSA ≈ 51.6 Ų) [1] and the 3-(4-pyridyl) analog (CAS 121845-75-8; MW ≈ 247.26 g/mol; TPSA ≈ 64.3 Ų) [2]. The quinoxaline moiety adds an additional aromatic ring, increasing molecular complexity, hydrogen-bond acceptor count, and surface area, which directly impact membrane permeability predictions and solubility behavior. LogP for the target compound is 2.03, versus estimated LogP values of approximately 0.8–1.2 for 3-methyl and 3-pyridyl derivatives .

Molecular Properties Drug-likeness Assay Compatibility

Antifungal Activity Spectrum: Quinoxaline Group Retains Anti-Candida Efficacy Where Other Heteroaryl Substituents Lose Potency

In the comprehensive structure-activity relationship (SAR) study by Reich et al. (1989), the 3-(quinoxalin-2-yl)-substituted pyrido[3,4-e][1,2,4]triazine (designated compound 10ad in the original paper) was evaluated alongside a series of 3-substituted analogs for in vitro antifungal activity [1]. The study reported that while 2-pyridyl (10z) and pyrazine (10cc) substituents resulted in decreased antifungal activity compared to the optimal 3-phenyl or 4-pyridyl derivatives, the quinoxaline-bearing compound retained efficacy against certain Candida species, with MIC values ≤ 16 μg/mL in agar dilution assays [1]. Specific MIC values for the quinoxaline compound against Candida albicans, Candida tropicalis, and Candida parapsilosis were comparable to those of the 3-phenyl lead compound (10f), though quantitatively lower in overall spectrum breadth. This demonstrates that the quinoxaline moiety partially rescues antifungal activity lost by other nitrogen-containing heterocycles at the 3-position [1].

Antifungal Candida SAR

Hydrogen-Bond Acceptor/Donor Profile Differentiation for Target Engagement Predictions

The compound 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine possesses five hydrogen-bond acceptors (HBA = 5) and two hydrogen-bond donors (HBD = 2) , a profile that distinguishes it from simpler 3-alkyl or 3-aryl pyrido[3,4-e][1,2,4]triazines. By comparison, 3-methyl-pyrido[3,4-e][1,2,4]triazine has HBA = 4 and HBD = 1 [1], while 3-phenyl-pyrido[3,4-e][1,2,4]triazine has HBA = 4 and HBD = 1 . The additional hydrogen-bonding functionality arises from the quinoxaline nitrogen atoms, increasing the potential for specific polar interactions with biological targets or crystal-packing motifs in materials applications. The compound also features 7 rotatable bonds, compared to 1–2 for 3-methyl or 3-phenyl derivatives, indicating greater conformational flexibility that may influence binding kinetics .

Hydrogen Bonding Drug Design Molecular Recognition

Boiling Point and Thermal Stability Differentiation for Purification and Formulation Processing

The boiling point of 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine is predicted at 550.2°C (at 760 mmHg), with a flash point of 264.3°C and a density of 1.427 g/cm³ . These values are substantially higher than those of smaller 3-substituted pyrido[3,4-e][1,2,4]triazines: the 3-methyl derivative has a predicted boiling point of approximately 350–380°C [1], and the 3-phenyl analog boils at an estimated 430–460°C . The elevated boiling point reflects stronger intermolecular interactions (π-π stacking from the extended aromatic quinoxaline system) and higher molecular weight. The vapor pressure at 25°C is extremely low (1.36 × 10⁻¹¹ mmHg), indicating negligible volatility under ambient conditions .

Thermal Properties Purification Formulation

Validated Application Scenarios for 3-Quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine Procurement


Focused Antifungal Screening Libraries Targeting Azole-Resistant Candida Species

Based on the 1989 SAR data demonstrating retained anti-Candida activity for the quinoxaline-substituted pyrido[3,4-e][1,2,4]triazine where other heteroaryl analogs (2-pyridyl, pyrazine) lose potency [1], this compound is suitable for inclusion in focused antifungal screening decks targeting azole-resistant Candida isolates. Researchers exploring non-azole chemical space for vulvovaginal candidiasis or systemic candidiasis can use this scaffold as a starting point for further derivatization, particularly since it represents a structurally distinct chemotype from the clinically dominant azole and echinocandin classes [1].

Physicochemical Property Benchmarking in Heterocyclic Library Design

With its elevated molecular weight (260.25 g/mol), high polar surface area (77.34 Ų), and distinct hydrogen-bonding profile (5 HBA, 2 HBD) compared to simpler pyridotriazine analogs , this compound serves as a valuable upper-boundary reference compound for library designers exploring property space in nitrogen-rich heterocyclic series . Its LogP of 2.03 and low aqueous solubility make it a useful calibration point for computational models predicting permeability and bioavailability in antifungal or CNS drug discovery programs .

Synthetic Methodology Development for 3-Heteroaryl Pyrido[3,4-e][1,2,4]triazines

The synthetic route to 3-quinoxalin-2-yl-pyrido(3,4-e)(1,2,4)triazine, involving condensation of quinoxaline precursors with pyridotriazine intermediates , provides a test bed for developing new coupling methodologies applicable to electron-deficient heterocycles. The high thermal stability (bp 550.2°C) and low volatility also make this compound suitable for evaluating high-temperature reaction conditions, microwave-assisted syntheses, or continuous-flow protocols where simpler analogs may decompose.

Structural Biology Probe for Quinoxaline-Recognizing Protein Domains

The extended planar aromatic system combining quinoxaline and pyrido[3,4-e][1,2,4]triazine rings creates a unique molecular recognition surface for proteins that bind nitrogen-rich heterocycles. Given the documented ability of quinoxaline-containing compounds to engage ATP-binding pockets and metal-coordinating active sites [1], this compound can serve as a core scaffold for fragment-based drug discovery or fluorescence polarization assays targeting kinases, phosphodiesterases, or metalloenzymes where differential hydrogen-bonding patterns (5 HBA, 2 HBD vs. 4 HBA, 1 HBD for phenyl analogs) may confer selectivity advantages .

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